Mineralocorticoid Receptor (MR) Binding Affinity Versus Endogenous Aldosterone
Fludrocortisone demonstrates a higher binding affinity for the mineralocorticoid receptor (MR) than the body's endogenous mineralocorticoid, aldosterone [1]. This superior affinity is a key molecular driver of its pronounced salt-retaining effects.
| Evidence Dimension | Affinity for Mineralocorticoid Receptor (MR) |
|---|---|
| Target Compound Data | Higher affinity than aldosterone |
| Comparator Or Baseline | Aldosterone (Endogenous ligand) |
| Quantified Difference | Approximately 15 times higher affinity in rats [1]; reported as 'greater affinity' [1] |
| Conditions | In vitro receptor binding assays in rat tissue (Agarwal et al., 1977) |
Why This Matters
This enhanced receptor engagement at the molecular level underpins its clinical superiority as an oral mineralocorticoid replacement, offering a more potent and predictable therapeutic effect than endogenous aldosterone, which is not orally bioavailable.
- [1] Agarwal MK, et al. Physiological activity and receptor binding of 9α fluorohydrocortisone. Biochemical Pharmacology. 1977. View Source
